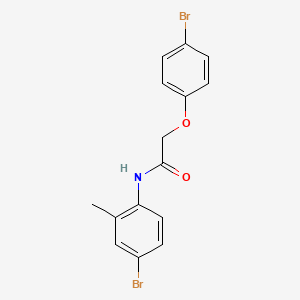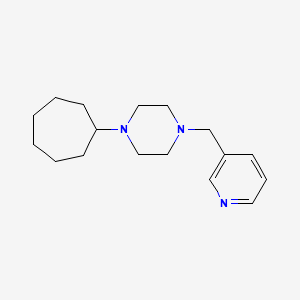![molecular formula C21H27N5OS B10881407 (4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881407.png)
(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the imidazole family, which is an important class of heterocyclic compounds.
- Imidazoles are versatile molecules found in various applications, including pharmaceuticals, agrochemicals, dyes, functional materials, and catalysis .
- Our compound features a pyrazolone core, which is a five-membered ring containing nitrogen atoms. The specific substituents make it unique and interesting.
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this specific compound. I can share general strategies for constructing imidazoles.
- One approach involves cyclization of amido-nitriles, forming 2,4-disubstituted imidazoles .
- Another method utilizes N-heterocyclic carbenes (NHC) as catalysts for the synthesis of 1,2,4-trisubstituted imidazoles .
- Industrial production methods may vary, but these principles guide the design of efficient routes.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents could include metal catalysts (e.g., nickel), bases, and oxidants (e.g., tert-butylhydroperoxide) for specific transformations .
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, imidazoles serve as ligands in coordination chemistry and catalysts in organic transformations.
- In biology and medicine, they appear in drug molecules. Unfortunately, specific applications for our compound remain elusive.
- Industry-wise, imidazoles contribute to the synthesis of fine chemicals and materials.
Mechanism of Action
- Without direct information, I can’t pinpoint the exact mechanism. imidazoles often interact with enzymes, receptors, or other biological targets.
- Further research would be needed to uncover its specific mode of action.
Comparison with Similar Compounds
- Similar compounds include other imidazoles, such as cimetidine impurity B (Methyl 3-cyano-1-[2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl]carbamimidate) .
- Highlighting uniqueness requires more data, but the specific combination of substituents sets our compound apart.
Properties
Molecular Formula |
C21H27N5OS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-2-phenyl-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H27N5OS/c1-4-8-18-20(21(27)26(25-18)17-9-6-5-7-10-17)16(3)22-11-12-28-13-19-15(2)23-14-24-19/h5-7,9-10,14,25H,4,8,11-13H2,1-3H3,(H,23,24) |
InChI Key |
IOOBZXLOXWBJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCSCC3=C(NC=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10881324.png)
methanone](/img/structure/B10881329.png)
![2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone](/img/structure/B10881335.png)



![(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10881351.png)
![(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10881365.png)
![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10881379.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881381.png)

![1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881389.png)
![2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B10881401.png)
![Biphenyl-4-yl[4-(4-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10881415.png)
